5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-1H-cyclopenta[b]naphthalene
Overview
Description
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-1H-cyclopenta[b]naphthalene: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclopenta[b]naphthalene core with four methyl groups at positions 5, 5, 8, and 8, contributing to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-1H-cyclopenta[b]naphthalene typically involves multi-step organic reactions. One common method starts with the preparation of diol intermediates, which are then subjected to further chemical transformations to introduce the desired substituents . For instance, the synthesis of 1-substituted derivatives involves the use of specific reagents and conditions to achieve the desired molecular structure .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-1H-cyclopenta[b]naphthalene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the oxidation of this compound can lead to the formation of quinones, which are important intermediates in organic synthesis .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like Frémy’s salt for oxidation reactions and reducing agents for reduction reactions. Substitution reactions often involve the use of halogenating agents or nucleophiles to introduce new functional groups .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions can yield quinones, while substitution reactions can produce a variety of substituted derivatives with different functional groups .
Scientific Research Applications
Chemistry: In chemistry, 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-1H-cyclopenta[b]naphthalene is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds .
Biology and Medicine: Its structural features allow for the exploration of new drug candidates with specific biological activities .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-1H-cyclopenta[b]naphthalene involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for certain receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
- 4-[(E)-2-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propenyl]benzoic acid
- 3-Ethyl-5,5,8,8-Tetramethyl-5,6,7,8-Tetrahydro-Naphthalene-2-Carbonitrile
- 4-[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)carboxamido]benzoic acid
Uniqueness: What sets 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-1H-cyclopenta[b]naphthalene apart from similar compounds is its specific substitution pattern and the resulting chemical properties. The presence of four methyl groups at specific positions enhances its stability and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
5,5,8,8-tetramethyl-6,7-dihydro-1H-cyclopenta[b]naphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22/c1-16(2)8-9-17(3,4)15-11-13-7-5-6-12(13)10-14(15)16/h5-6,10-11H,7-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLISUVQOFXERR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=C3CC=CC3=C2)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593427 | |
Record name | 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-1H-cyclopenta[b]naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00593427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
276890-24-5 | |
Record name | 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-1H-cyclopenta[b]naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00593427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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